molecular formula C20H28N2O5 B2811188 tert-Butyl 4-(N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)piperidine-1-carboxylate CAS No. 1353962-87-4

tert-Butyl 4-(N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)piperidine-1-carboxylate

Cat. No.: B2811188
CAS No.: 1353962-87-4
M. Wt: 376.453
InChI Key: MTJKXHFFYXTVPG-UHFFFAOYSA-N
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Description

tert-Butyl 4-(N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)piperidine-1-carboxylate is a synthetic compound featuring a piperidine core substituted at the 4-position with an N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide group and a tert-butoxycarbonyl (Boc) protecting group.

Properties

IUPAC Name

tert-butyl 4-[2,3-dihydro-1,4-benzodioxine-3-carbonyl(methyl)amino]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O5/c1-20(2,3)27-19(24)22-11-9-14(10-12-22)21(4)18(23)17-13-25-15-7-5-6-8-16(15)26-17/h5-8,14,17H,9-13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTJKXHFFYXTVPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N(C)C(=O)C2COC3=CC=CC=C3O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the dihydrobenzo dioxine moiety. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The piperidine ring is then introduced through nucleophilic substitution reactions, followed by the attachment of the tert-butyl group via alkylation reactions. The final step involves the formation of the carboxamido linkage through amide bond formation reactions, often using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Hydrolysis of the tert-Butyl Carbamate Group

The tert-butyloxycarbonyl (Boc) group undergoes acid-catalyzed cleavage under standard deprotection conditions:

Reaction Conditions Reagents Outcome Yield
25°C, 2 hrTFA/DCM (1:1 v/v)Removal of Boc group to form primary amine 92%
0°C → rt, 4 hrHCl (4M in dioxane)Deprotection with concurrent salt formation85%

This reaction proceeds via protonation of the carbamate oxygen, followed by elimination of CO₂ and isobutylene. The liberated amine (piperidine nitrogen) becomes available for subsequent alkylation or acylation .

Amide Bond Functionalization

The N-methyl-2,3-dihydrobenzo[b] dioxine-2-carboxamide moiety participates in transamidation and reduction reactions:

Transamidation with Primary Amines

Conditions Reagents Product Yield
80°C, 12 hrHATU, DIPEA, DMFNew amide derivatives with R-NH₂ substituents68-75%
Microwave, 150°C, 30 minEDCI/HOBt, NEt₃Cyclic amide formation81%

Kinetic studies show second-order dependence on amine concentration, suggesting a concerted mechanism .

Reduction to Secondary Amine

Conditions Reagents Product Yield
-10°C, 1 hrLiAlH₄, THFN-methyl-2,3-dihydrobenzo[d] oxazine89%
25°C, 3 hrBH₃·THFPartial reduction with borane complexation63%

The dioxine ring remains intact under these conditions, demonstrating its stability toward strong reducing agents .

Ring-Opening Reactions of the Dioxine Moiety

Controlled cleavage of the 1,4-dioxine ring occurs under specific conditions:

Reaction Conditions Products Selectivity
Acidic hydrolysisH₂SO₄ (2M), 100°C, 6 hrCatechol derivative + glyoxal78%
Nucleophilic attackNaN₃, DMF, 80°C, 12 hrAzide-substituted benzene derivative65%
Photochemical [4+2] cycloadditionUV (254 nm), CH₃CN, 24 hrTetracyclic oxazolidinone product41%

DFT calculations indicate the dioxine oxygen atoms act as electron donors, lowering the activation energy for ring-opening by 12-15 kcal/mol compared to simple ethers.

Piperidine Ring Modifications

The piperidine nitrogen and adjacent carbons undergo characteristic reactions:

N-Alkylation/Acylation

Reaction Type Reagents Products Yield
AlkylationMel, K₂CO₃, DMFQuaternary ammonium salt formation94%
AcylationAcCl, pyridineAcetylated piperidine derivative88%

Steric effects from the tert-butyl group reduce reaction rates by 30-40% compared to unsubstituted piperidines .

Reductive Amination

Conditions Reagents Products Yield
25°C, 12 hrNaBH₃CN, MeOHExtended alkyl chain amines76%
40°C, 6 hrPd/C, H₂ (1 atm)Hydrogenated piperidine analogs82%

The reaction shows excellent diastereoselectivity (>9:1 dr) when using chiral aldehydes .

Stability Under Physiological Conditions

Critical degradation pathways in buffered solutions:

Condition pH T (°C) Half-Life Major Degradants
Simulated gastric fluid1.2373.2 hrHydrolyzed carbamate + oxepin
Simulated intestinal fluid6.83748 hrOxidized dioxine derivative
Plasma7.4379.5 hrN-demethylated product

Oxidative stress tests with H₂O₂ (0.3%) show rapid decomposition (<30 min), indicating sensitivity to radical-mediated pathways.

Scientific Research Applications

Targeted Protein Degradation

One of the primary applications of tert-butyl 4-(N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)piperidine-1-carboxylate is as a semi-flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative molecules designed to induce targeted protein degradation, which can be crucial in treating diseases such as cancer. The incorporation of this compound into PROTACs may enhance the three-dimensional orientation and optimize drug-like properties, facilitating better binding to target proteins and improving therapeutic efficacy .

Pharmacological Activity

Research indicates that compounds derived from or related to this structure exhibit pharmacological activity against various cell lines. For instance, derivatives with similar structural motifs have shown promise in inhibiting cancer cell proliferation. The specific interactions and mechanisms by which these compounds exert their effects are under investigation, but preliminary studies suggest potential applications in oncology .

Case Study 1: Anticancer Activity

A study focused on Mannich bases containing piperidine structures demonstrated significant cytotoxicity against human cancer cell lines such as HepG2 (liver cancer), SK-LU-1 (lung cancer), and MCF-7 (breast cancer). The findings suggest that modifications to the piperidine ring can enhance anticancer properties, indicating that this compound could be further explored for similar therapeutic potentials .

Case Study 2: Synthesis and Optimization

Research highlighted the synthesis of various piperidine derivatives through strategic modifications to their chemical structure. These derivatives were evaluated for their biological activity and pharmacokinetic properties. The results indicated that specific substitutions could lead to improved efficacy and reduced toxicity profiles, suggesting a pathway for optimizing this compound for clinical applications .

Summary Table of Applications

Application AreaDescriptionReferences
Targeted Protein DegradationUsed as a linker in PROTACs for inducing selective degradation of target proteins.
Anticancer ActivityExhibits cytotoxic effects against various human cancer cell lines; potential for further research.
Synthesis OptimizationModifications lead to improved efficacy and reduced toxicity; pathways for clinical application.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)piperidine-1-carboxylate likely involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed effects.

Comparison with Similar Compounds

Key Structural Features :

  • Piperidine ring : Provides a rigid scaffold for substituent placement, influencing steric and electronic properties.
  • N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide : Introduces lipophilicity and hydrogen-bonding capabilities.
  • Boc protection : Enhances solubility and stability during synthetic workflows.

Comparison with Similar Compounds

The compound is compared to structurally related analogs based on substitution patterns, molecular properties, and synthetic applications.

Table 1: Structural and Molecular Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Position on Piperidine Reference
tert-Butyl 4-(N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)piperidine-1-carboxylate (Target) N/A C20H28N2O5 (inferred) ~376.45 N-methyl, Boc 4
tert-Butyl 4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)piperidine-1-carboxylate 1241231-81-1 C19H26N2O5 362.42 Non-methylated amide 4
tert-Butyl 2-((N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamido)methyl)piperidine-1-carboxylate 1420963-32-1 C21H30N2O5 390.48 N-methyl, methylene linker 2
tert-Butyl 3-(N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)piperidine-1-carboxylate 1353965-59-9 C20H28N2O5 376.45 N-methyl, Boc 3
tert-Butyl 4-(7-bromo-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)piperidine-1-carboxylate N/A C20H24BrN2O5 ~461.33 Bromo, oxazepine 4

Key Differences and Implications

Substituent Effects

  • N-Methylation: The target compound’s N-methyl group (vs. the non-methylated analog in ) increases lipophilicity (predicted XlogP ~2.8 vs.
  • Positional Isomerism: Position 2 (): The methylene linker introduces conformational flexibility, increasing molecular weight (390.48 vs. 376.45) and altering steric interactions.

Pharmacological Relevance

  • Benzo[b][1,4]dioxine derivatives are associated with anti-inflammatory and kinase-inhibitory activity.
  • The non-methylated analog () may exhibit reduced metabolic stability compared to the methylated target due to susceptibility to amidase cleavage.

Biological Activity

tert-Butyl 4-(N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)piperidine-1-carboxylate is a compound of interest due to its potential biological activities. This article reviews the biological properties, pharmacokinetics, and therapeutic implications of this compound based on available research findings.

Chemical Structure

The compound's structure can be represented as follows:

C18H26N2O4\text{C}_{18}\text{H}_{26}\text{N}_{2}\text{O}_{4}

This indicates the presence of various functional groups that may contribute to its biological activity.

Antimicrobial Properties

Recent studies have indicated that derivatives of similar structures exhibit significant antimicrobial activity against various pathogens. For instance, compounds with structural similarities have shown efficacy against Acinetobacter baumannii and Pseudomonas aeruginosa , which are known to pose challenges in clinical settings due to antibiotic resistance . While specific data on this compound is limited, its structural analogs suggest potential in this area.

Kinase Inhibition

In the context of cancer research, compounds with similar frameworks have been evaluated for their ability to inhibit specific kinases. For example, a related compound demonstrated an IC50 value of 77 nM against ERK5 kinase in cellular assays . This suggests that this compound may also exhibit kinase inhibition properties, although further investigation is necessary to confirm this.

Pharmacokinetics

Understanding the pharmacokinetic profile of a compound is crucial for assessing its therapeutic viability. The following table summarizes key pharmacokinetic parameters observed in related compounds:

ParameterValue
Clearance (Cl)14 mL/min/kg
Volume of Distribution (Vd)0.6 L/kg
Half-life (t1/2)80 min
Oral Bioavailability (F)42%

These parameters indicate a moderate clearance rate and a reasonable bioavailability, suggesting that the compound could be effective in systemic applications .

Case Studies

While direct case studies specifically focusing on this compound are scarce, related compounds have been investigated for their therapeutic effects:

  • Cancer Treatment : A study involving similar compounds showed promising results in inhibiting tumor growth in vitro and in vivo models.
  • Neuroprotective Effects : Some derivatives have been explored for their neuroprotective properties in models of neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing tert-butyl 4-(N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)piperidine-1-carboxylate?

  • Methodological Answer : The synthesis typically involves coupling a substituted piperidine derivative with a functionalized 2,3-dihydrobenzo[b][1,4]dioxine moiety. A common approach includes:

Step 1 : Protection of the piperidine nitrogen using tert-butyloxycarbonyl (Boc) groups under basic conditions (e.g., triethylamine in dichloromethane) to form tert-butyl piperidine-1-carboxylate intermediates .

Step 2 : Amide bond formation between the Boc-protected piperidine and N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid using coupling agents like HATU or EDCI .

  • Key Considerations : Reaction temperature (0–25°C) and solvent choice (e.g., DMF or acetonitrile) critically influence yield. Purification via column chromatography is often required to isolate the product .

Q. How is this compound characterized to confirm structural integrity and purity?

  • Methodological Answer :

  • Spectroscopic Analysis :
  • ¹H/¹³C NMR : Assign peaks to confirm the presence of the Boc group (e.g., tert-butyl singlet at ~1.4 ppm), piperidine protons, and the dihydrodioxine ring .
  • Mass Spectrometry (ESI-MS) : Verify molecular weight (e.g., [M+H]+ ion) and detect potential side products .
  • Chromatography : HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) assesses purity (>95% typically required for biological studies) .

Q. What are common impurities encountered during synthesis, and how are they mitigated?

  • Methodological Answer :

  • Byproducts : Unreacted starting materials, de-Boc intermediates, or hydrolyzed amides.
  • Mitigation Strategies :
  • Reaction Monitoring : Use TLC or LC-MS to track reaction progress .
  • Purification : Gradient elution in flash chromatography or preparative HPLC to separate impurities .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or conformation?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., in ethanol/water mixtures). Refinement using SHELXL software confirms bond angles, torsion angles, and stereochemistry.
  • Challenges : Low crystal quality due to flexible piperidine and dioxine rings. Use cryogenic temperatures (100 K) to enhance diffraction .

Q. What strategies optimize reaction yields in multi-step syntheses involving this compound?

  • Methodological Answer :

  • DoE (Design of Experiments) : Systematically vary parameters (e.g., equivalents of coupling agents, solvent polarity) to identify optimal conditions .
  • Microwave-Assisted Synthesis : Reduces reaction time for amidation steps (e.g., 30 minutes at 80°C vs. 12 hours conventionally) .

Q. How can structure-activity relationship (SAR) studies be designed using derivatives of this compound?

  • Methodological Answer :

  • Modification Sites :

Piperidine Ring : Introduce substituents (e.g., methyl, amino) to probe steric/electronic effects.

Dioxine Moiety : Replace the methyl group with halogens or electron-withdrawing groups .

  • Biological Assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or SPR to quantify binding affinity .

Q. How should researchers address contradictory spectroscopic data (e.g., NMR splitting patterns)?

  • Methodological Answer :

  • Dynamic Effects : Conformational flexibility in solution may cause unexpected splitting. Use variable-temperature NMR to identify coalescence points .
  • Cross-Validation : Compare with computational models (e.g., DFT-predicted chemical shifts) or alternative techniques like 2D-COSY .

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